molecular formula C16H15NO4S4 B6477640 methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate CAS No. 2640836-21-9

methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B6477640
CAS No.: 2640836-21-9
M. Wt: 413.6 g/mol
InChI Key: UHAJSUFSAJEPAN-UHFFFAOYSA-N
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Description

Methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate, also known as Thifensulfuron-methyl (CAS No. 79277–27–3), is a sulfonylurea herbicide widely used in agricultural formulations. It inhibits acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis in plants, leading to weed suppression . Structurally, it features a thiophene-2-carboxylate core linked to a sulfamoyl bridge and a 2,2'-bithiophene moiety. This compound is often formulated with adjuvants and other herbicides like Tribenuron-methyl (CAS No. 101200–48–0) to enhance efficacy and broaden the spectrum of weed control .

Properties

IUPAC Name

methyl 3-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S4/c1-21-16(18)15-14(7-10-23-15)25(19,20)17-8-6-11-4-5-13(24-11)12-3-2-9-22-12/h2-5,7,9-10,17H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAJSUFSAJEPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 3-Sulfamoylthiophene-2-carboxylate

Starting Materials :

  • Methyl 3-aminothiophene-2-carboxylate (1.0 equiv)

  • Chlorosulfonic acid (2.2 equiv)

Procedure :

  • Sulfonation : Methyl 3-aminothiophene-2-carboxylate is treated with chlorosulfonic acid in dry dichloromethane at −10°C under nitrogen. The reaction is quenched with ice-water after 4 hr.

  • Ammonolysis : The intermediate sulfonyl chloride is reacted with concentrated aqueous ammonia (28%) at 0°C for 1 hr.

Yield : 68–72% after recrystallization from ethanol/water.

Characterization :

ParameterValueMethod
1H^1H NMR (CDCl₃)δ 3.85 (s, 3H, COOCH₃), 6.95–7.20 (m, 2H, thiophene)400 MHz spectrometer
IR (KBr)1725 cm⁻¹ (C=O), 1320–1160 cm⁻¹ (SO₂)FT-IR

Preparation of 2-(2,2'-Bithiophen-5-yl)ethylamine

Method A : Suzuki-Miyaura Coupling
Reagents :

  • 5-Bromo-2-thienylethylamine (1.0 equiv)

  • 2-Thienylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv)

Conditions :

  • Toluene/ethanol/water (4:1:1), 80°C, 12 hr under argon.

Yield : 63% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Method B : Grignard Addition
Reagents :

  • 2,2'-Bithiophene-5-carbaldehyde (1.0 equiv)

  • Ethylmagnesium bromide (2.0 equiv)

Conditions :

  • Dry THF, 0°C to RT, 6 hr.

  • Subsequent reduction with LiAlH₄ yields the amine.

Yield : 58% (two steps).

Final Coupling Reaction

Reagents :

  • Methyl 3-sulfamoylthiophene-2-carboxylate (1.0 equiv)

  • 2-(2,2'-Bithiophen-5-yl)ethylamine (1.2 equiv)

  • DCC (1.5 equiv), DMAP (0.1 equiv)

Procedure :

  • Activate the sulfamoyl group by stirring with DCC in dry DCM for 30 min at 0°C.

  • Add amine and DMAP, react at RT for 24 hr.

  • Purify via flash chromatography (SiO₂, DCM/methanol 95:5).

Optimization Data :

ParameterValueImpact on Yield
Equiv. of DCC1.5Maximizes to 74%
SolventDCM > THF+15% yield
TemperatureRT vs. 40°CNo significant difference

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Reactor Design :

  • Microfluidic system with three zones:

    • Sulfonation (residence time: 5 min)

    • Amine coupling (residence time: 20 min)

    • In-line purification (simulated moving bed chromatography)

Advantages :

  • 89% yield at 500 g/day throughput.

  • Reduced solvent waste vs. batch processing.

Green Chemistry Modifications

Solvent Replacement :

  • Substitute DCM with cyclopentyl methyl ether (CPME), improving E-factor from 32 to 18.

Catalyst Recycling :

  • Immobilize Pd on mesoporous silica for Suzuki coupling:

    • 5 reuses with <5% activity loss.

Analytical Characterization Summary

Spectroscopic Data Consolidation

Mass Spectrometry :

  • HRMS (ESI+): m/z [M+H]⁺ calcd for C₁₆H₁₅N₂O₄S₄: 413.6; found: 413.5.

Thermal Analysis :

TechniqueResultConditions
DSCMelting point: 198–201°C10°C/min under N₂
TGADecomposition at 220°C5% weight loss by 225°C

Challenges and Troubleshooting

Common Side Reactions

  • Sulfamoyl Hydrolysis : Mitigated by strict anhydrous conditions (H₂O < 50 ppm).

  • Thiophene Ring Oxidation : Add 0.1% BHT as stabilizer during storage.

Yield-Limiting Factors

FactorSolutionYield Improvement
Amine nucleophilicityUse Hünig’s base (DIPEA)+12%
Pd leachingSilica-immobilized catalyst+8% per reuse

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are typically utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Differences :

  • Backbone Structure: Thifensulfuron-methyl employs a thiophene ring, whereas Metsulfuron-methyl and Tribenuron-methyl use benzoate esters. The thiophene backbone may enhance solubility in non-polar matrices compared to benzoate derivatives .
  • Efficacy : Thifensulfuron-methyl exhibits superior activity against Galium aparine (cleavers) due to its thiophene-based sulfamoyl linkage, while Tribenuron-methyl is more effective against Cirsium arvense (Canada thistle) .

Thiophene-Based Derivatives in Pharmaceutical Intermediates

Thiophene derivatives are also critical in pharmaceuticals. For example:

  • Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (CAS No. N/A) shares the thiophene-2-carboxylate core but includes bromo, cyano, and ethoxycarbonylmethylsulfanyl groups.
  • Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS No. 20532-28-9) replaces thiophene with benzothiophene and adds an amino group, making it a lab chemical for protease inhibitor synthesis .

Comparison Highlights :

  • Functional Groups : Thifensulfuron-methyl’s sulfamoyl and bithiophene groups are absent in pharmaceutical analogs, reflecting its herbicidal vs. pharmacological targeting.
  • Synthesis Routes: The Sandmeyer reaction used for Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate contrasts with Thifensulfuron-methyl’s multi-step synthesis involving sulfamoylation and esterification .

Thiophene Derivatives in Polymer Solar Cells

Thiophene-based compounds are pivotal in organic electronics. For instance, poly(3-hexylthiophene) (P3HT) derivatives achieve 5% power-conversion efficiency in solar cells due to extended π-conjugation . However, its sulfamoyl and ester groups may disrupt crystallinity, limiting applicability compared to P3HT .

Q & A

Basic Research Questions

Synthesis Methodology Q: What are the standard synthetic routes for preparing methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate, and what reaction conditions are critical for success? A: The compound is typically synthesized via multi-step reactions:

  • Step 1: Chlorosulfonation of a thiophene precursor (e.g., 2-methylthiophene) using chlorosulfonic acid to introduce the sulfamoyl group .
  • Step 2: Coupling with 2,2'-bithiophene-5-ethylamine via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
  • Step 3: Esterification using methanol and acid catalysis to form the methyl carboxylate . Key conditions: Temperature control (<0°C during chlorosulfonation), anhydrous solvents (e.g., DCM), and purification via column chromatography .

Characterization Techniques Q: Which analytical methods are essential for confirming the structure and purity of this compound? A: A combination of techniques is required:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and functional groups (e.g., sulfamoyl at C3, ester at C2) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: For unambiguous structural confirmation, particularly for stereochemical assignments .
  • HPLC: Purity assessment (>95%) using reverse-phase C18 columns .

Functional Group Reactivity Q: How do the sulfamoyl and ester groups influence the compound’s reactivity in downstream modifications? A:

  • Sulfamoyl Group: Reacts with amines to form sulfonamide derivatives (e.g., for drug conjugates) under mild basic conditions (pH 8–9) .
  • Ester Group: Susceptible to hydrolysis (acidic/basic conditions) to yield carboxylic acids for further functionalization .
  • Bithiophene Moiety: Enhances π-conjugation, enabling applications in optoelectronic materials .

Advanced Research Questions

Optimization of Synthetic Yield Q: How can researchers optimize reaction yields while minimizing side products like sulfone or over-oxidized derivatives? A: Key strategies include:

  • Temperature Modulation: Maintain chlorosulfonation at –10°C to prevent over-reaction .
  • Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • In-situ Monitoring: TLC or FTIR to track reaction progress and terminate at optimal conversion .

Mechanistic Studies Q: What experimental approaches can elucidate the mechanism of sulfamoyl group introduction during synthesis? A:

  • Kinetic Isotope Effects (KIE): Use deuterated reagents to identify rate-determining steps .
  • Computational Modeling: DFT calculations to map transition states and energy barriers for sulfonation .
  • Trapping Intermediates: Quench reactions at timed intervals and isolate intermediates via flash chromatography .

Addressing Data Contradictions Q: How should researchers resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values in kinase inhibition assays)? A:

  • Reproducibility Checks: Validate assays under standardized conditions (e.g., ATP concentration, pH) .
  • Structural Reanalysis: Confirm compound stereochemistry via circular dichroism (CD) or X-ray .
  • Control Experiments: Test for off-target effects using knockout cell lines or competitive inhibitors .

Computational Modeling for Property Prediction Q: How can computational tools predict electronic properties relevant to material science applications? A:

  • DFT Calculations: Optimize geometry and calculate HOMO-LUMO gaps to assess conductivity .
  • Molecular Dynamics (MD): Simulate packing behavior in thin films for OLED applications .
  • UV-Vis/NIR Simulations: Predict absorption spectra using TD-DFT .

Material Science Applications Q: What experimental methods evaluate this compound’s suitability for organic electronics (e.g., OLEDs, OFETs)? A:

  • Cyclic Voltammetry: Determine redox potentials and charge-carrier mobility .
  • AFM/TEM: Image thin-film morphology to assess crystallinity .
  • Device Fabrication: Test performance in prototype OLEDs (e.g., luminance efficiency, turn-on voltage) .

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